molecular formula C16H26N6O3 B11257819 6-(3,5-dimethylpiperidin-1-yl)-5-nitro-N~2~-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4-diamine

6-(3,5-dimethylpiperidin-1-yl)-5-nitro-N~2~-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4-diamine

Cat. No.: B11257819
M. Wt: 350.42 g/mol
InChI Key: DEPNGHYNZRBTHK-UHFFFAOYSA-N
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Description

6-(3,5-dimethylpiperidin-1-yl)-5-nitro-N~2~-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4-diamine is a complex organic compound that belongs to the class of pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethylpiperidin-1-yl)-5-nitro-N~2~-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4-diamine typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethylpiperidin-1-yl)-5-nitro-N~2~-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The piperidine and tetrahydrofuran groups can be substituted with other functional groups to create derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium catalysts for reduction reactions, and nitrating agents for introducing nitro groups. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized pyrimidine compounds.

Scientific Research Applications

6-(3,5-dimethylpiperidin-1-yl)-5-nitro-N~2~-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4-diamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethylpiperidin-1-yl)-5-nitro-N~2~-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the piperidine and tetrahydrofuran groups can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H26N6O3

Molecular Weight

350.42 g/mol

IUPAC Name

6-(3,5-dimethylpiperidin-1-yl)-5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C16H26N6O3/c1-10-6-11(2)9-21(8-10)15-13(22(23)24)14(17)19-16(20-15)18-7-12-4-3-5-25-12/h10-12H,3-9H2,1-2H3,(H3,17,18,19,20)

InChI Key

DEPNGHYNZRBTHK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCC3CCCO3)C

Origin of Product

United States

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